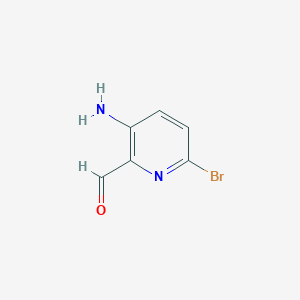
3-Amino-6-bromopicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-bromopicolinaldehyde is a chemical compound with the molecular formula C₆H₅BrN₂O It is a derivative of picolinaldehyde, featuring both an amino group and a bromine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the bromination of 2-pyridinecarboxaldehyde to form 6-bromo-2-pyridinecarboxaldehyde, which is then subjected to amination to yield 3-Amino-6-bromopicolinaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-bromopicolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Amino-6-bromopyridine-2-carboxylic acid.
Reduction: 3-Amino-6-bromopicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-6-bromopicolinaldehyde has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Amino-6-bromopicolinaldehyde is primarily based on its ability to interact with various molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets, making it useful in drug design and other applications .
Comparison with Similar Compounds
Similar Compounds
3-Bromopicolinaldehyde: Lacks the amino group, making it less versatile in certain reactions.
6-Bromo-2-pyridinecarboxaldehyde: Similar structure but different functional groups, leading to different reactivity and applications.
Uniqueness
3-Amino-6-bromopicolinaldehyde is unique due to the presence of both an amino group and a bromine atom on the pyridine ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
Molecular Formula |
C6H5BrN2O |
|---|---|
Molecular Weight |
201.02 g/mol |
IUPAC Name |
3-amino-6-bromopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-3H,8H2 |
InChI Key |
TZGOZPQFWHUZLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1N)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide](/img/structure/B12283217.png)
![3-(2,2-Difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-4-yl)propanoic acid](/img/structure/B12283228.png)
![(3aR,7aS)-5-Boc-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12283238.png)
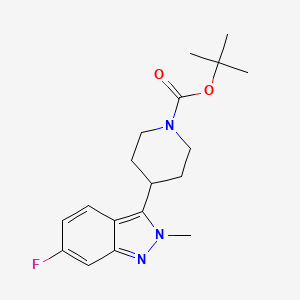

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12283252.png)
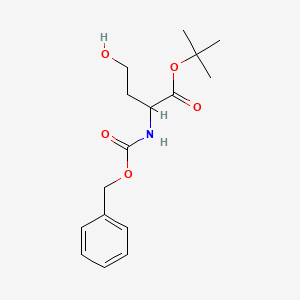

![[[2-[1-(4-Amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12283278.png)
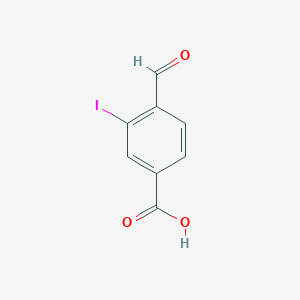

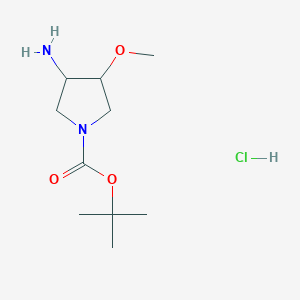

![6-Acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-ene-9,14-dione](/img/structure/B12283296.png)
